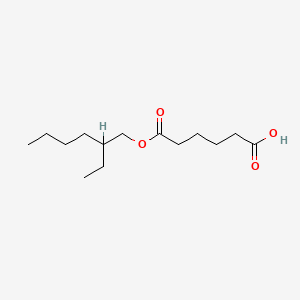

2-Ethylhexyl hydrogen adipate

Description

Significance of Monoester Compounds in Biological and Environmental Systems

Monoester compounds, characterized by the presence of a single ester group, play multifaceted roles in both biological and environmental contexts. In biological systems, they are often intermediate products of the metabolism of diesters, which are common in various industrial and consumer products. ontosight.ai The formation of monoesters like 2-ethylhexyl hydrogen adipate (B1204190) involves the enzymatic cleavage of one ester bond from a parent diester compound. ontosight.ai The biological significance of these monoesters is dictated by their chemical structure, their ability to interact with biological targets such as enzymes and receptors, and their pharmacokinetic properties. ontosight.ai For instance, some monoesters can influence lipid metabolism and gene expression by binding to nuclear receptors. The study of monoester metabolites is crucial for understanding the potential toxicity and health risks associated with exposure to their parent compounds. ontosight.ai

In environmental systems, the presence of monoesters is often an indicator of the biodegradation of larger ester-containing pollutants. core.ac.uk The environmental fate of these compounds is of considerable interest as they can have different mobility, persistence, and toxicity compared to the original diester. core.ac.uk For example, the hydrolysis of a diester to a monoester can increase its water solubility, potentially affecting its transport in aquatic environments. cpsc.gov Research in this area utilizes advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify monoester metabolites in various environmental matrices, providing valuable insights into the breakdown pathways and potential ecological impact of industrial chemicals. ontosight.ai

Contextual Role as a Metabolite of Di(2-ethylhexyl) Adipate (DEHA)

2-Ethylhexyl hydrogen adipate, also known as mono(2-ethylhexyl) adipate (MEHA), is a primary metabolite of di(2-ethylhexyl) adipate (DEHA). cpsc.govwho.int DEHA is a widely used plasticizer, particularly in food packaging materials like PVC cling film, which is a major source of human exposure. who.intresearchgate.net Upon ingestion, DEHA is rapidly hydrolyzed in the body, primarily by enzymes in the pancreas and liver, to form this compound and adipic acid. cpsc.gov

The metabolic pathway of DEHA involves the initial cleavage of one of the two ester linkages, resulting in the formation of the monoester, this compound. cpsc.govwho.int This monoester can be further metabolized through oxidation of the 2-ethylhexyl side chain, leading to the formation of other specific metabolites such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). frontiersin.orgnih.gov Adipic acid, another major but non-specific metabolite, is also formed. nih.govnih.gov

The detection and quantification of these metabolites in urine are used as biomarkers to assess human exposure to DEHA. researchgate.netnih.gov While adipic acid is a major metabolite, its presence can also result from other sources, making the specific oxidized monoesters more reliable indicators of DEHA exposure, especially at high levels. researchgate.netnih.gov Studies have shown that after oral administration of DEHA, these metabolites are excreted in the urine, with the majority being eliminated within 24 to 48 hours. who.intnih.gov

| Parent Compound | Primary Metabolite | Further Oxidized Metabolites | Non-Specific Metabolite |

|---|---|---|---|

| Di(2-ethylhexyl) adipate (DEHA) | This compound (MEHA) | 5OH-MEHA, 5oxo-MEHA, 5cx-MEPA | Adipic acid |

Research Trajectories and Open Questions Concerning this compound

Current and future research on this compound is focused on several key areas. A primary objective is to refine analytical methods for its detection and quantification in biological and environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography (HPTLC) are being continuously improved for greater accuracy and sensitivity. dtic.milpolarresearch.netmdpi.com

Another significant research trajectory involves the comprehensive toxicological profiling of this compound. While the acute toxicity of its parent compound, DEHA, is considered low, there are ongoing investigations into the potential long-term health effects of its metabolites. who.intatamanchemicals.com The interaction of this compound with cellular components, particularly its potential to act as a ligand for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), is an area of active study.

Open questions that researchers are actively seeking to answer include:

What are the precise mechanisms of action through which this compound may exert biological effects at the molecular level?

What is the full extent of human exposure to this compound from various sources beyond food packaging?

How does the environmental behavior of this compound differ from that of DEHA, and what are the ecological consequences of these differences?

| Research Area | Focus | Key Techniques |

|---|---|---|

| Analytical Chemistry | Improving detection and quantification | GC-MS, HPTLC |

| Toxicology | Investigating long-term health effects and molecular mechanisms | In vitro and in vivo studies, receptor binding assays |

| Environmental Science | Determining environmental fate, transport, and ecological impact | Biodegradation assays, bioaccumulation studies |

Structure

3D Structure

Properties

IUPAC Name |

6-(2-ethylhexoxy)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-3-5-8-12(4-2)11-18-14(17)10-7-6-9-13(15)16/h12H,3-11H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGYSHXGENGTBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025679 | |

| Record name | Mono(2-ethylhexyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mono(2-ethylhexyl) adipate is a clear thick slightly yellow liquid. (NTP, 1992), Clear slightly yellow liquid; [CAMEO] | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mono(2-ethylhexyl) adipate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14624 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4337-65-9 | |

| Record name | MONO(2-ETHYLHEXYL) ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20712 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mono-2-ethylhexyl adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono(2-ethylhexyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01X12CH07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Production Methodologies for 2 Ethylhexyl Hydrogen Adipate

Controlled Partial Esterification Strategies

Controlled partial esterification is a cornerstone of producing 2-ethylhexyl hydrogen adipate (B1204190), selectively favoring the monoester over the diester, di(2-ethylhexyl) adipate (DEHA). This control is primarily achieved through careful management of reactant ratios and continuous monitoring of the reaction progress.

Stoichiometric Ratio Optimization for Monoester Selectivity

The key to maximizing the yield of 2-ethylhexyl hydrogen adipate is the precise control of the molar ratio between adipic acid and 2-ethylhexanol. To selectively synthesize the monoester, a stoichiometric ratio of approximately 1:1 is typically employed. Deviating from this ratio can significantly impact the product distribution. An excess of 2-ethylhexanol would favor the formation of the diester, DEHA. google.com

The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 120°C to 180°C. The removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product side. This is often accomplished through azeotropic distillation. In some processes, a slight excess of the alcohol (e.g., 1.5 to 2.5 equivalents) might be used to ensure complete conversion of the adipic acid, followed by removal of the excess alcohol via vacuum distillation. unimi.it

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Molar Ratio (Adipic Acid:2-Ethylhexanol) | ~1:1 | Favors monoester formation. |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Increases reaction rate. |

| Temperature | 120-180°C | Provides sufficient energy for the reaction to proceed. |

| Water Removal | Azeotropic distillation | Shifts equilibrium towards product formation. |

Reaction Monitoring and Purity Validation Techniques

Continuous monitoring of the esterification reaction is essential to achieve the desired product selectivity and to determine the optimal endpoint. A common and effective method for tracking the progress of the reaction is by measuring the acid number (or acid value) through titration. unimi.it The acid number corresponds to the amount of remaining unreacted carboxylic acid groups from the adipic acid. As the reaction proceeds and the adipic acid is consumed, the acid number decreases. The reaction is typically considered complete, or at the desired level of monoester formation, when the acid number reaches a predetermined value.

Once the reaction is complete, the purity of the resulting this compound must be validated. Gas chromatography (GC) is a widely used analytical technique for this purpose. chemicalbook.com Coupled with a flame ionization detector (FID), GC can separate and quantify the amounts of monoester, diester, and any unreacted starting materials in the final product mixture. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. 1H NMR can be used to identify the characteristic peaks of the 2-ethylhexyl group and the adipate backbone, confirming the structure of the monoester and quantifying its purity. semanticscholar.orgmdpi.com

| Technique | Purpose | Description |

|---|---|---|

| Acid Number Titration | Reaction Monitoring | Measures the remaining carboxylic acid groups to track reaction progress. unimi.it |

| Gas Chromatography (GC) | Purity Validation | Separates and quantifies the components of the final product mixture. chemicalbook.com |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Purity | Provides detailed structural information and helps in purity assessment. semanticscholar.orgmdpi.com |

Biocatalytic and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. For this compound, this has led to the exploration of biocatalytic routes that offer milder reaction conditions, higher selectivity, and the use of renewable resources.

Enzymatic Esterification utilizing Immobilized Lipases

Enzymatic esterification using lipases has emerged as a promising green alternative to traditional acid-catalyzed methods. science.gov Lipases, particularly from Candida antarctica (lipase B, often abbreviated as CALB), have shown high efficiency in catalyzing the esterification of adipic acid with 2-ethylhexanol. biorxiv.orgbiorxiv.org To enhance their stability and reusability, these enzymes are often immobilized on solid supports. nih.govresearchgate.net

This biocatalytic approach offers several advantages, including high selectivity towards the monoester, which minimizes the formation of the diester byproduct. The reactions are typically conducted under much milder temperature conditions, often between 40°C and 60°C, compared to the high temperatures required for chemical catalysis. This not only reduces energy consumption but also minimizes the risk of side reactions.

Solvent-Free Reaction Systems for Enhanced Yield and Purity

To further improve the sustainability of the process, solvent-free reaction systems are increasingly being employed for the enzymatic synthesis of adipate esters. biorxiv.orgbiorxiv.orgnih.gov By eliminating the need for organic solvents, these systems reduce waste and simplify the downstream purification process. The reaction is typically carried out under vacuum conditions, which helps to remove the water produced during the esterification, thereby shifting the equilibrium towards the formation of the ester and achieving high conversion rates, often approaching 100 mol%. biorxiv.orgbiorxiv.orgplasticisers.org

While solvent-free systems are advantageous, the high viscosity of the reaction mixture can present challenges related to mass transfer. biorxiv.org Therefore, adequate agitation is necessary to ensure proper mixing of the reactants and the immobilized enzyme. nih.gov

| Parameter | Chemical Catalysis | Enzymatic Catalysis |

|---|---|---|

| Catalyst | Sulfuric acid, p-toluenesulfonic acid | Immobilized Lipase (B570770) (e.g., Candida antarctica lipase B) biorxiv.orgbiorxiv.org |

| Temperature | 120-180°C | 40-60°C |

| Solvent | Often requires a solvent for azeotropic distillation | Solvent-free systems are common biorxiv.orgbiorxiv.orgnih.gov |

| Byproducts | Can have lower selectivity, leading to diester formation | High selectivity for monoester |

| Environmental Impact | Generates acidic waste, high energy consumption | Milder conditions, reduced waste, more sustainable |

Bio-Based Feedstocks and Metabolic Engineering for Precursor Production

The sustainability of this compound production can be further enhanced by utilizing bio-based feedstocks for its precursors, adipic acid and 2-ethylhexanol. Traditionally, both of these chemicals are derived from petrochemical sources. biorxiv.orgdntb.gov.ua However, significant research is underway to produce them from renewable resources.

Adipic acid can be produced through the fermentation of sugars derived from biomass. plasticisers.orgresearchgate.net Metabolic engineering of microorganisms like E. coli has enabled the development of pathways, such as the reverse adipate degradation pathway, to produce adipic acid from glucose with high yields. biorxiv.orgbiorxiv.org Similarly, 2-ethylhexanol can be produced from lignocellulosic biomass, offering a renewable alternative to its petroleum-based counterpart. dntb.gov.ua The integration of these bio-based precursors with enzymatic esterification processes represents a fully sustainable route to this compound and other adipate esters.

Reverse Adipate Degradation Pathway (RADP) in Microbial Systems

A promising and sustainable method for producing the precursor adipic acid involves the Reverse Adipate Degradation Pathway (RADP) in microbial systems like Escherichia coli. researchgate.netbiorxiv.orgresearchgate.net This biosynthetic pathway is noteworthy for its high efficiency. biorxiv.orgresearchgate.net

The RADP utilizes acetyl-CoA and succinyl-CoA, which are common metabolic intermediates in microbes, as feedstock. researchgate.netresearchgate.net The pathway consists of five enzymatic steps to convert these precursors into adipic acid. researchgate.netunigoa.ac.innih.gov The key enzymes in this pathway identified in Thermobifida fusca include β-ketothiolase, 3-hydroxyacyl-CoA dehydrogenase, 3-hydroxyadipyl-CoA dehydrogenase, 5-carboxy-2-pentenoyl-CoA reductase, and succinyl-CoA synthetase. unigoa.ac.in The 5-carboxy-2-pentenoyl-CoA reductase has been identified as a rate-limiting step in the pathway. unigoa.ac.innih.gov

Through fed-batch fermentation of engineered E. coli strains, it is possible to achieve high titers of adipic acid. biorxiv.orgresearchgate.net Research has reported adipic acid titers as high as 68 g/L with a yield of 93.1% from glucose. biorxiv.orgresearchgate.netnih.govbiorxiv.orgplasticisers.org This bio-based production of adipic acid offers a more sustainable alternative to traditional chemical synthesis methods that often rely on petrochemical feedstocks and can release greenhouse gases. biorxiv.org Once produced, the bio-based adipic acid can then undergo esterification with 2-ethylhexanol to form this compound.

Chemical Reactivity and Transformation Pathways

This compound, as a monoester of a dicarboxylic acid, exhibits reactivity at both its ester and carboxylic acid functional groups. Its transformation pathways are influenced by factors such as catalysts, pH, and the presence of oxidizing or reducing agents.

Hydrolysis Kinetics and Catalytic Influences

The hydrolysis of this compound involves the cleavage of its ester bond to yield adipic acid and 2-ethylhexanol. This reaction can be catalyzed by both acids and bases. In biological systems, this hydrolysis is often facilitated by enzymes. ca.gov

Studies have shown that tissue preparations from the liver, pancreas, and small intestine of rats contain enzymes capable of hydrolyzing di(2-ethylhexyl) adipate (DEHA), a related diester, to mono(2-ethylhexyl) adipate (MEHA) and subsequently to adipic acid. ca.govnih.gov The hydrolysis of MEHA to adipic acid is reported to be more rapid than the initial hydrolysis of DEHA. ca.gov The intestinal preparations showed the highest activity in this process. ca.gov The in vitro half-life for the disappearance of DEHA has been estimated to be as short as 6 minutes. ca.govnih.gov

The presence of water is essential for hydrolysis. researchgate.netbiorxiv.org In industrial processes where the formation of the ester is desired, the removal of water is crucial to prevent the reverse hydrolysis reaction. researchgate.netbiorxiv.org

Table 1: Factors Influencing Hydrolysis of Adipate Esters

| Factor | Influence on Hydrolysis | References |

|---|---|---|

| Catalyst | Acid or base catalysis increases the reaction rate. | |

| Enzymes | Lipases and other esterases in biological systems can significantly accelerate hydrolysis. | ca.govnih.gov |

| pH | Hydrolysis is generally faster under acidic or basic conditions compared to neutral pH. | europa.eu |

| Water | As a reactant, the presence of water is necessary for the hydrolysis reaction to proceed. | researchgate.netbiorxiv.org |

Oxidation and Reduction Potential of the Monoester

As a carboxylic acid ester, this compound can undergo oxidation and reduction reactions. Strong oxidizing agents can oxidize the ester, leading to various oxidation products. For instance, the alcohol moiety, 2-ethylhexanol, can be oxidized. The adipic acid portion is generally stable to oxidation but can be degraded under harsh conditions.

The reduction of the ester group can regenerate the corresponding alcohol and acid components. The carboxylic acid group can also be reduced to an alcohol, though this typically requires strong reducing agents.

Nucleophilic Substitution Reactions

The ester group in this compound is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the 2-ethylhexyloxy group. ksu.edu.saorganic-chemistry.org

Common nucleophiles that can react with esters include hydroxide (B78521) ions (leading to hydrolysis), alkoxides, and amines. organic-chemistry.org The reaction with a strong base like a hydroxide ion is a common example of nucleophilic acyl substitution. europa.eu The reactivity in these substitutions is influenced by the nature of the nucleophile, the solvent, and the structure of the ester itself. ksu.edu.sa For instance, polar aprotic solvents can enhance the reactivity of the nucleophile. ksu.edu.sa

The carboxylic acid group of this compound can also participate in nucleophilic substitution reactions, typically after activation of the carboxyl group to a more reactive derivative.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Acetyl-CoA | |

| Adipic acid | |

| 2-Ethylhexanol | |

| Succinyl-CoA | |

| β-ketothiolase | |

| 3-hydroxyacyl-CoA dehydrogenase | |

| 3-hydroxyadipyl-CoA dehydrogenase | |

| 5-carboxy-2-pentenoyl-CoA reductase | |

| Succinyl-CoA synthetase | |

| Di(2-ethylhexyl) adipate (DEHA) | |

| Mono(2-ethylhexyl) adipate (MEHA) |

Metabolic Pathways and Biotransformation Kinetics of 2 Ethylhexyl Hydrogen Adipate

Hydrolytic Formation from Diesters (e.g., DEHA)

The initial and rate-limiting step in the metabolism of DEHA in mammalian systems is its hydrolysis into the monoester, 2-Ethylhexyl hydrogen adipate (B1204190) (MEHA), and 2-ethylhexanol. who.int This conversion is a prerequisite for further metabolism and subsequent elimination from the body.

In both in vivo and in vitro studies, DEHA is shown to be rapidly hydrolyzed to MEHA. nih.govnih.gov In rats, orally administered DEHA is quickly broken down, with MEHA being identified as a major metabolite found in the stomach. nih.govwho.int This suggests a significant pre-systemic hydrolysis occurs within the gastrointestinal tract. cpsc.gov Studies in human volunteers receiving an oral dose of DEHA found that oxidative metabolites were present in the plasma, but the parent compound DEHA was not, indicating rapid and extensive initial metabolism. cpsc.gov

The hydrolysis reaction involves the cleavage of one of the ester bonds of the DEHA molecule, yielding one molecule of MEHA and one molecule of 2-ethylhexanol. MEHA itself can be further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol. who.intnih.gov Research indicates that MEHA is rapidly hydrolyzed, and in some studies, adipic acid was found to be the main urinary metabolite in rats, suggesting that the conversion of DEHA to adipic acid proceeds efficiently without significant accumulation of MEHA. nih.gov

The hydrolysis of DEHA is not confined to a single organ but occurs in several tissues with enzymatic activity. In vitro studies using tissue preparations from rats have demonstrated that DEHA is hydrolyzed at a significant rate in the liver, pancreas, and small intestine. nih.gov The small intestine appears to be a particularly active site for this biotransformation. A study using rat small intestinal mucous membrane homogenates determined a very rapid metabolism half-life of 6 minutes for DEHA. nih.govwho.int This rapid breakdown in the gut wall contributes to the low systemic exposure to the parent diester after oral ingestion. While specific enzymes have not been fully characterized in all tissues, the hydrolytic activity is attributed to non-specific carboxylesterases present in these organs.

| Tissue | Species | System | Finding |

| Small Intestine | Rat | Homogenate | Determined a metabolic half-life of 6 minutes for DEHA. nih.govwho.int |

| Liver | Rat | Tissue Preparation | Demonstrated significant hydrolytic activity towards DEHA. nih.gov |

| Pancreas | Rat | Tissue Preparation | Showed significant hydrolytic activity towards DEHA. nih.gov |

Further Metabolite Formation via Oxidative Biotransformation

Following its formation, MEHA undergoes extensive phase I oxidative biotransformation. This process modifies the 2-ethylhexyl side chain, increasing the water solubility of the metabolites and facilitating their excretion.

Human metabolism studies have identified several key oxidized metabolites of MEHA in urine. nih.govresearchgate.net These metabolites result from the oxidation of the ethylhexyl chain at various positions. Using human liver microsomes, researchers have identified metabolites analogous to those of other plasticizers, such as mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA). nih.gov More specific human in vivo studies have quantified the following major oxidative metabolites:

mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA)

mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)

mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) nih.govresearchgate.net

Among these, 5cx-MEPA has been identified as the major specific oxidized metabolite excreted in human urine. nih.gov

| Metabolite Abbreviation | Full Compound Name | Role in Metabolism |

| 5OH-MEHA | mono-2-ethyl-5-hydroxyhexyl adipate | Specific urinary metabolite resulting from hydroxylation of the ethylhexyl side chain. nih.govresearchgate.net |

| 5oxo-MEHA | mono-2-ethyl-5-oxohexyl adipate | Specific urinary metabolite formed by further oxidation of the hydroxyl group to a keto group. nih.govresearchgate.net |

| 5cx-MEPA | mono-5-carboxy-2-ethylpentyl adipate | Major specific urinary metabolite, resulting from oxidation of the terminal methyl group to a carboxylic acid. nih.gov |

The oxidative transformation of MEHA into its hydroxylated, keto, and carboxylated derivatives is characteristic of Phase I metabolism. nih.gov These reactions, specifically the addition of an oxygen atom (hydroxylation), are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. openanesthesia.orgmdpi.com CYP enzymes are monooxygenases that are highly concentrated in the liver and are responsible for the metabolism of a vast array of xenobiotics. openanesthesia.orgnih.gov The formation of 5OH-MEHA from MEHA is a classic example of a CYP-mediated hydroxylation reaction. mdpi.com Subsequent oxidation of the alcohol group in 5OH-MEHA to a ketone in 5oxo-MEHA, and the terminal oxidation leading to 5cx-MEPA, are also consistent with the functions of hepatic enzymes, including alcohol dehydrogenases and additional CYP-mediated steps. who.int While specific CYP isoforms responsible for MEHA metabolism have not been definitively identified, the nature of the metabolites strongly implicates this enzyme system as the primary pathway for the oxidative biotransformation of 2-Ethylhexyl hydrogen adipate. openanesthesia.orgnih.gov

Elimination and Excretion Profiles

Following hydrolysis and oxidative metabolism, the resulting water-soluble metabolites of DEHA are efficiently eliminated from the body. Studies in both rats and humans show rapid excretion, primarily via urine.

In rats, after a single oral dose of radio-labelled DEHA, almost the entire dose was excreted within 48 hours. nih.gov The primary routes of elimination were in the urine and as respiratory carbon dioxide, with low fecal excretion, indicating near-complete absorption and metabolism. nih.gov

In a human study with four volunteers who received a single oral dose of DEHA, the metabolites were rapidly excreted. nih.gov The majority (98-100%) of the metabolites were eliminated within 24 hours. nih.gov The excretion of the specific oxidized metabolites (5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA) showed two concentration peaks, with elimination half-lives for the major metabolite, 5cx-MEPA, calculated to be between 2.1 and 3.8 hours after the second peak. nih.gov Adipic acid was confirmed as a major, though non-specific, metabolite, accounting for a urinary excretion fraction of 10-40%. nih.gov The specific oxidized metabolites were excreted in much smaller amounts. nih.govresearchgate.net

| Parameter | Metabolite | Value/Range | Species |

| Time to Complete Excretion | All metabolites | ~48 hours | Rat nih.gov |

| Time to Major Excretion | All metabolites | 98-100% within 24 hours | Human nih.gov |

| Elimination Half-Life (t½) | 5cx-MEPA | 2.1 - 3.8 hours | Human nih.gov |

| Urinary Excretion Fraction (FUE) | 5cx-MEPA | 0.17% - 0.24% | Human nih.gov |

| Urinary Excretion Fraction (FUE) | 5OH-MEHA | 0.03% - 0.10% | Human nih.gov |

| Urinary Excretion Fraction (FUE) | 5oxo-MEHA | 0.01% - 0.06% | Human nih.gov |

| Urinary Excretion Fraction (FUE) | Adipic Acid | 10% - 40% | Human nih.gov |

Urinary Excretion Patterns of Specific Metabolites

In humans, a significant portion of DEHA metabolites is excreted in the urine. nih.gov Adipic acid, a non-specific hydrolysis product, is a major metabolite, accounting for a urinary excretion fraction (FUE) of 10-40%. nih.govresearchgate.net Among the specific oxidized monoester metabolites, mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) is the most abundant, with an FUE of 0.20% (range: 0.17-0.24%). nih.govresearchgate.net Other specific metabolites, such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), are found in smaller quantities, with FUEs of 0.07% (range: 0.03-0.10%) and 0.05% (range: 0.01-0.06%), respectively. nih.govresearchgate.net

The excretion of these specific metabolites is characterized by two concentration maxima, with the first appearing between 1.5 and 2.3 hours and the second between 3.8 and 6.4 hours after administration. nih.govresearchgate.net The elimination half-life for 5cx-MEPA, calculated after the second concentration peak, ranges from 2.1 to 3.8 hours. nih.govresearchgate.net The vast majority (98-100%) of these metabolites are excreted within 24 hours of exposure. nih.govresearchgate.net

In male Wistar rats, adipic acid is the dominant urinary metabolite, constituting 20–30% of the administered oral dose. nih.gov

Table 1: Urinary Excretion of DEHA Metabolites in Humans

| Metabolite | Type | Urinary Excretion Fraction (FUE) |

|---|---|---|

| Adipic acid (AA) | Non-specific | 10-40% |

| mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) | Specific | 0.20% (0.17-0.24%) |

| mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) | Specific | 0.07% (0.03-0.10%) |

Fecal and Respiratory Elimination Contributions

Studies in rats have shown that after oral administration of radiolabeled DEHA, a significant portion of the dose is eliminated through respiration as carbon dioxide, in addition to urinary excretion. nih.gov Fecal excretion in rats has been observed to be low. nih.gov Within 48 hours, almost the entire administered dose is excreted, predominantly in the urine and as respiratory carbon dioxide. nih.gov

Pharmacokinetic Modeling and Disposition Studies

Physiologically based pharmacokinetic (PBK) models have been developed to understand the absorption, distribution, metabolism, and elimination of DEHA. frontiersin.org These models are instrumental in interpreting the biokinetics of DEHA following exposure. frontiersin.org

Absorption Mechanisms and Gastrointestinal Bioavailability

DEHA is rapidly and completely absorbed from the gastrointestinal tract in experimental animals. nih.gov Evidence suggests that the parent compound is hydrolyzed in the gastrointestinal tract before absorption. nih.gov In rats, this cleavage leads to the subsequent absorption of the monoester (MEHA) and adipic acid. nih.gov The hydrolysis of DEHA is facilitated by enzymes present in the liver, pancreas, and small intestine. nih.gov In vitro studies with rat small intestinal mucous membrane homogenates have determined a rapid metabolism half-life of 6 minutes for DEHA. nih.gov

Tissue Distribution and Accumulation Assessments

Following absorption, radiolabeled DEHA is distributed to various tissues. nih.gov In rats, the highest concentrations of radioactivity have been found in the gastrointestinal tract, muscle, liver, fat, blood, and kidney, with maximum levels reached between 6 and 12 hours after administration. nih.gov Despite this distribution to various tissues, studies have shown no evidence of accumulation of radioactivity in any organs or tissues. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| di(2-ethylhexyl) adipate | DEHA |

| mono(2-ethylhexyl) adipate | MEHA |

| Adipic acid | AA |

| mono-2-ethyl-5-hydroxyhexyl adipate | 5OH-MEHA |

| mono-2-ethyl-5-oxohexyl adipate | 5oxo-MEHA |

| mono-5-carboxy-2-ethylpentyl adipate | 5cx-MEPA |

| 2-ethylhexanol | - |

| 2-ethylhexanoic acid | - |

| 2-ethyl-5-hydroxyhexanoic acid | - |

| 2-ethyl-1,6-hexanedioic acid | - |

Toxicological Research on 2 Ethylhexyl Hydrogen Adipate and Its Precursors

Carcinogenicity Studies and Mechanistic Insights

Long-term carcinogenicity bioassays have been conducted to evaluate the tumor-inducing potential of di(2-ethylhexyl) adipate (B1204190) (DEHA). These studies have revealed clear, species-specific carcinogenic effects, primarily targeting the liver in mice.

In a 103-week study conducted by the National Toxicology Program (NTP), F344 rats and B6C3F1 mice were administered DEHA in their diet. nih.gov The results showed no evidence of carcinogenicity in F344 rats of either sex. nih.govwho.intnih.gov In contrast, DEHA was found to be carcinogenic for B6C3F1 mice. nih.govca.gov Female mice exhibited a statistically significant, dose-related increase in the incidence of hepatocellular carcinomas. who.intca.gov Male mice showed an increased incidence of hepatocellular adenomas. nih.govca.gov

The table below summarizes the incidence of primary liver tumors in female mice from the NTP bioassay.

| Morphology | Control | Low Dose | High Dose |

| Hepatocellular Adenoma | 2/50 | 5/50 | 6/49 |

| Hepatocellular Carcinoma | 1/50 | 14/50 | 12/49 |

| Hepatocellular Adenoma or Carcinoma (Combined) | 3/50 | 19/50 | 18/49 |

| (Data sourced from NTP, 1982) ca.gov |

The mechanistic basis for the hepatocarcinogenicity of DEHA in mice is believed to be secondary to its primary biological effects rather than direct interaction with DNA. nih.gov The compound is not considered genotoxic. nih.govca.gov The proposed mechanism involves a sequence of events initiated by the activation of PPARα. nih.gov This leads to profound and sustained peroxisome proliferation, a significant and persistent increase in oxidative stress due to the overproduction of hydrogen peroxide, and a sustained stimulation of hepatocellular proliferation. nih.govnih.govnih.gov Together, these effects create a cellular environment that promotes the development and clonal expansion of initiated cells, ultimately leading to tumor formation in susceptible species like the mouse. nih.gov

Hepatocarcinogenic Potential in Rodent Models

Studies in rodent models have demonstrated the hepatocarcinogenic potential of di(2-ethylhexyl) adipate (DEHA), the precursor to 2-ethylhexyl hydrogen adipate. In B6C3F1 mice, dietary administration of DEHA was found to increase the incidence of hepatocellular neoplasms, particularly carcinomas. epa.govnih.govnih.gov In one study, male mice fed diets containing DEHA showed an increased incidence of hepatocellular adenomas, while female mice developed hepatocellular carcinomas. nih.gov Another study confirmed that DEHA induced hepatocellular neoplasms in both male and female mice. epa.govnih.gov Specifically, the incidence of hepatocellular adenomas was significantly increased in high-dose male mice, and combined hepatocellular tumors (adenomas and carcinomas) were significantly increased in both low- and high-dose female mice. cpsc.gov

In contrast to mice, F344 rats administered DEHA in the diet did not show a statistically significant increase in tumor formation. nih.gov While one study noted that di(2-ethylhexyl)phthalate (DEHP), a related compound, caused hepatocellular neoplasms in both male and female rats, DEHA did not produce the same effect under the conditions of the bioassay. epa.govnih.gov The difference in carcinogenic response between mice and rats is suggested to be related to a higher intake of DEHA and a greater extent of peroxisome proliferation in the livers of mice compared to rats fed the same dietary doses. nih.gov

The mechanism of DEHA-induced hepatocarcinogenesis in rodents is linked to its activity as a peroxisome proliferator. nih.govca.gov Peroxisome proliferators are a class of chemicals that induce the proliferation of peroxisomes in liver cells, an effect that is associated with the development of liver tumors in rodents. nih.govtandfonline.com The induction of peroxisomal fatty acid β-oxidation by DEHA in vivo in rats and mice supports this hypothesis. nih.gov

| Sex | Group | Hepatocellular Adenomas | Hepatocellular Carcinomas | Combined Adenomas or Carcinomas |

|---|---|---|---|---|

| Male | Control | 6/50 | - | - |

| Low Dose | 8/49 | - | - | |

| High Dose | 15/49 (p < 0.025) | - | - | |

| Female | Control | 2/50 | - | - |

| Low Dose | 5/50 | - | - | |

| High Dose | 6/49 | - | - |

Debates on Human Relevance of Rodent Carcinogenicity Findings

There is considerable debate regarding the relevance of the hepatocarcinogenic findings of di(2-ethylhexyl) adipate (DEHA) in rodents to human health. cpsc.gov The primary mechanism for liver tumor formation in rodents is believed to be through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα). nih.govca.gov This activation leads to a series of events including peroxisome proliferation, hepatocellular proliferation, and eventually, the development of tumors. nih.gov

A key aspect of the debate is the significant species difference in the response to PPARα activators. ca.gov In vitro studies suggest that human cells are much less responsive to the effects of this class of chemicals compared to rodent cells. ca.gov The expression levels of PPARα are lower in human liver cells than in rodent liver cells. ca.gov This difference in receptor expression is thought to account for the reduced sensitivity of human cells to peroxisome proliferators. ca.gov

Consequently, the mechanism of hepatocarcinogenesis observed in mice is not considered to be relevant to humans. cpsc.gov The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)" based on the reasoning that the mechanism of tumor induction in rodents is not relevant to humans. nih.govwho.int There have been no epidemiological data available to suggest that DEHA is carcinogenic to humans. nih.gov

Reproductive and Developmental Toxicology

Effects on Fetal Development and Growth Parameters

Studies on the reproductive and developmental effects of di(2-ethylhexyl) adipate (DEHA) have shown some impacts on fetal development and growth, particularly at high doses. In a study with pregnant Wistar rats fed DEHA, dose-related fetotoxicity was observed, characterized by reduced ossification and minor changes in the ureter. ca.gov Another study noted that at the highest dose level, total litter weights and the body weight gain of pups were reduced. who.int

Maternal exposure to high doses of DEHA has also been shown to cause a permanent decrease in the body weight of offspring. nih.gov In one study, a dose-related increase in postnatal death was also observed at higher concentrations. nih.gov However, it's important to note that anti-androgenic effects similar to those seen with some phthalates were not observed with DEHA. nih.gov

| Parameter | Observation | Dose Level |

|---|---|---|

| Ossification | Slightly poorer ossification | High Doses |

| Ureter Variants | Increased incidence of dilated and kinked ureter | High Doses |

| Litter Weight | Reduced | Highest Dose |

| Pup Body Weight Gain | Reduced | Highest Dose |

| Postnatal Death | Dose-related increase | High Doses |

Impact on Litter Size and Pre-implantation Loss

The impact of di(2-ethylhexyl) adipate (DEHA) on litter size appears to be minimal except at high doses. In a study with Wistar rats, the mean litter size was reduced at the highest dose level administered. who.int However, no effect on pup survival was found at any of the treatment levels in the same study. who.int Another study on prenatal exposure to DEHA in mice found no effect on litter size in the F1 and F3 generations, although an increase in litter size was unexpectedly observed in the F2 generation at certain doses. nih.govnih.gov There were no reported effects on male or female fertility or on the length of gestation in one of the rat studies. who.int

Evaluation of Teratogenic Potential

Based on available toxicological data, di(2-ethylhexyl) adipate (DEHA) is not considered to be a teratogen. cpsc.govca.gov In a teratogenicity study in pregnant Wistar rats, there was no evidence at any dose that DEHA is teratogenic. ca.gov The incidences of major or minor external or visceral effects in the fetuses were low and were not increased by treatment with DEHA. who.int While some visceral variants like dilated and kinked ureters and minor skeletal defects indicating delayed ossification were observed at high doses, these are generally considered to be signs of developmental delay rather than true teratogenic effects. who.int

Genotoxicity Assessments

Genotoxicity assessments are crucial for determining a chemical's potential to damage genetic material. For this compound and its parent compound, di(2-ethylhexyl) adipate (DEHA), research has involved both in vitro and in vivo methodologies to evaluate their effects on DNA.

In vitro studies are fundamental in screening for mutagenic potential. The Ames test, which utilizes Salmonella typhimurium bacteria, is a widely used assay to detect gene mutations. Mono-(2-ethylhexyl)adipate, a primary metabolite of DEHA, was evaluated for mutagenicity in the Ames assay using several bacterial strains (TA97, TA98, TA100, and TA102). nih.gov The compound tested negative with all strains, both in the presence and absence of a metabolic activation system. nih.gov

Similarly, the precursor DEHA has been assessed in a variety of in vitro genotoxicity tests. industrialchemicals.gov.au These studies reported that the chemical was not mutagenic in bacterial reverse mutation assays. industrialchemicals.gov.au Furthermore, DEHA did not show genotoxic activity in a mouse lymphoma cell forward mutation assay, which is designed to detect a broad spectrum of genetic damage, including point mutations and chromosomal alterations. industrialchemicals.gov.au

| Compound | Assay Type | Test System | Metabolic Activation | Result |

|---|---|---|---|---|

| Mono-(2-ethylhexyl)adipate | Ames Test | Salmonella typhimurium (TA97, TA98, TA100, TA102) | With and Without | Negative nih.gov |

| Di(2-ethylhexyl) adipate (DEHA) | Bacterial Reverse Mutation Assay | Salmonella typhimurium | With and Without | Negative industrialchemicals.gov.au |

| Di(2-ethylhexyl) adipate (DEHA) | Mouse Lymphoma Assay | Mouse Lymphoma L5178Y cells | With and Without | Negative industrialchemicals.gov.au |

| Di(2-ethylhexyl) adipate (DEHA) | Sister Chromatid Exchange (SCE) Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Negative industrialchemicals.gov.au |

In vivo studies are performed to determine if genotoxic effects observed in vitro can be expressed in a whole organism, considering metabolic and detoxification processes. service.gov.uk The micronucleus test is a commonly used in vivo assay that detects damage to chromosomes or the mitotic apparatus in erythroblasts. nih.govresearchgate.net

Research on the parent compound, DEHA, indicates a lack of genotoxic activity in vivo. industrialchemicals.gov.aunih.gov Studies investigating the potential for DEHA to bind to genetic material have shown that it does not covalently bind to the DNA in mouse liver. nih.govd-nb.info This finding suggests that a mechanism of tumor formation via direct DNA interaction is highly unlikely. d-nb.info Additionally, a dominant-lethal study in mice, which assesses adverse effects on spermatogenesis, showed that DEHA did not cause an increase in fetal deaths, further supporting its non-genotoxic profile in germ cells in vivo. industrialchemicals.gov.aunih.gov

Organ-Specific Toxicities (Excluding Dosage/Administration Details)

Exposure to this compound precursors has been linked to specific effects in certain organs, particularly the liver and testes.

The liver is a primary target organ for toxicity associated with DEHA. A consistent finding across studies in both rats and mice is an increase in relative liver weight (hepatomegaly) following exposure. nih.govnih.govnih.gov This is often accompanied by the proliferation of peroxisomes, which are cellular organelles involved in fatty acid metabolism. nih.govnih.gov

Histopathological examinations of liver tissue from exposed animals have revealed several alterations. In rats, observed changes included minimal hepatocellular hypertrophy, which is an increase in the size of liver cells. nih.gov More severe findings reported in other rat studies include perivascular and interstitial necrotic changes, the infiltration of round cells, the presence of apoptotic (programmed cell death) and degenerated cells, and congestion of hepatic blood vessels. researchgate.netnih.gov

A notable species difference has been observed in the liver's response to DEHA. While both rats and mice exhibit peroxisome proliferation, a sustained stimulation of replicative DNA synthesis was seen in mice but not in rats. nih.gov This sustained cell replication is considered a potential factor in the development of liver tumors observed in mice but not rats in chronic studies. nih.gov

The potential for DEHA to affect the male reproductive system has been investigated. While some studies in rats found no effects on male fertility, other research has pointed to potential impacts. nih.gov Animal studies have linked DEHA to infertility and toxicities in multiple organs. ewg.org One study noted that a single high intraperitoneal dose of DEHA administered to male mice before mating was associated with a reduced percentage of pregnancies and an increase in the number of fetal deaths. nih.gov

Dose-Response Modeling in Toxicological Research

Dose-response modeling is essential for characterizing the relationship between the amount of exposure to a substance and the extent of the toxicological effect. This modeling is used to identify safe levels of exposure, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Several studies have established NOAELs and LOAELs for DEHA based on various endpoints. In a developmental toxicity study in rats, a NOAEL of 28 mg/kg-day was identified based on slight fetotoxicity and minor skeletal defects observed at higher exposure levels. ca.govca.gov This value was utilized in the derivation of a public health goal for the substance. ca.gov In another study involving 28-day intravenous exposure in rats, a No-Observed-Effect Level (NOEL) was determined to be 200 mg/kg/day, with effects such as increased liver weight and decreased body weight gain observed at higher levels. nih.gov

Dose-response relationships have been clearly demonstrated for hepatic effects. Studies in both rats and mice have shown a dose-dependent increase in relative liver weight and the induction of hepatic peroxisome proliferation. nih.gov For instance, in a 91-day mouse study, a dose of 2040 mg/kg-day was identified as a NOAEL in males and a LOAEL in females, with the effect being decreased terminal body weight. cpsc.gov In a chronic rat study, a dose of 948 mg/kg-day was considered a NOAEL, while 1975 mg/kg-day was a LOAEL based on decreased body weight. cpsc.gov

To better understand and predict the effects of DEHA, sophisticated models are also being developed. Physiologically based biokinetic (PBK) models have been created to interpret the absorption, distribution, metabolism, and elimination of DEHA, providing a more refined tool for risk assessment. frontiersin.org

| Study Type | Species | Endpoint | NOAEL/NOEL (mg/kg-day) | LOAEL (mg/kg-day) | Reference |

|---|---|---|---|---|---|

| Developmental Toxicity | Rat | Fetotoxicity, Skeletal Defects | 28 | 170 | ca.govca.gov |

| 28-Day Intravenous | Rat | Increased Liver Weight, Decreased Body Weight | 200 | 450 | nih.gov |

| 91-Day Study | Mouse (Male) | Decreased Body Weight | 2040 | - | cpsc.gov |

| 91-Day Study | Mouse (Female) | Decreased Body Weight | - | 2040 | cpsc.gov |

| Chronic Study | Rat (Male) | Decreased Body Weight | 948 | 1975 | cpsc.gov |

Environmental Fate and Degradation Studies of 2 Ethylhexyl Hydrogen Adipate

Biodegradation Kinetics and Pathways in Environmental Compartments

Biodegradation is a primary mechanism for the removal of 2-ethylhexyl hydrogen adipate (B1204190) and its parent compound from the environment. Studies predominantly focus on the degradation of DEHA, which involves the formation of MEHA as a key intermediate.

Activated sludge systems in wastewater treatment plants are significant environments for the biodegradation of adipate esters. Research has demonstrated that bis(2-ethylhexyl) adipate (DEHA) is readily biodegradable under these conditions.

In a semi-continuous activated sludge process designed to simulate sewage treatment, DEHA exhibited a primary degradation of 65-96%. nih.gov Further studies measuring carbon dioxide evolution indicated that DEHA undergoes extensive mineralization, with an ultimate degradation of 94% over a 35-day period. nih.gov This corresponds to a first-order degradation half-life of 2.7 days. nih.gov Standardized tests, such as the Japanese MITI test, have also confirmed the biodegradability of DEHA, showing that it reached 67-74% of its theoretical biochemical oxygen demand (BOD) within four weeks using an activated sludge inoculum. nih.gov Model experiments using acclimated activated sludge have shown essentially complete biodegradation of high concentrations (approximately 20 mg/L) of DEHA to carbon dioxide and water within 35 days. nih.gov

Aerobic Biodegradation of Bis(2-ethylhexyl) adipate (DEHA) in Activated Sludge

| Study/Test Type | Parameter | Result | Incubation Time | Reference |

|---|---|---|---|---|

| Semi-Continuous Activated Sludge | Primary Degradation | 65-96% | Not Specified | nih.gov |

| CO2 Evolution Study | Ultimate Degradation | 94% | 35 Days | nih.gov |

| CO2 Evolution Study | First-Order Half-Life | 2.7 Days | 35 Days | nih.gov |

| Japanese MITI Test | Theoretical BOD | 67-74% | 4 Weeks | nih.gov |

| Acclimated Activated Sludge | Ultimate Degradation | Essentially Complete | 35 Days | nih.gov |

The biodegradation of bis(2-ethylhexyl) adipate (DEHA) proceeds through a stepwise hydrolysis and oxidation pathway. The initial and most critical step is the hydrolysis of one of the ester linkages, which results in the formation of 2-ethylhexyl hydrogen adipate (MEHA) and 2-ethylhexanol. nih.govcpsc.gov

MEHA is the primary metabolite and is subject to further degradation. cpsc.gov Subsequent hydrolysis of MEHA yields adipic acid. nih.govcpsc.gov Adipic acid was identified as the predominant urinary metabolite in male Wistar rats following oral administration of DEHA, constituting 20–30% of the dose. nih.gov

More detailed in vitro studies using human liver microsomes have further elucidated the metabolic pathway. These studies confirmed that the hydrolytic monoester, MEHA, is the first metabolite formed, which is then rapidly metabolized further. Adipic acid was the major subsequent metabolite. cpsc.gov Other oxidized metabolites identified include mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA), which were formed at much lower concentrations than adipic acid. cpsc.gov

Abiotic Transformation Processes

Abiotic processes, including hydrolysis, atmospheric reactions, and photodegradation, also contribute to the transformation of this compound and its parent compound in the environment.

Hydrolysis is a key abiotic process that directly leads to the formation of this compound (MEHA) from its parent diester, DEHA. The rate of this reaction is dependent on the pH of the aqueous environment. DEHA is expected to undergo hydrolysis due to its ester functional groups. nih.gov The estimated hydrolysis half-life for DEHA is significantly influenced by pH, with faster degradation occurring under more alkaline conditions. nih.gov

Estimated Hydrolysis Half-Life of Bis(2-ethylhexyl) adipate (DEHA)

| pH | Estimated Half-Life | Reference |

|---|---|---|

| 7 | 3 Years | nih.gov |

| 8 | 120 Days | nih.gov |

For the fraction of DEHA that partitions into the atmosphere, the primary degradation pathway is reaction with photochemically-produced hydroxyl radicals (•OH). cpsc.govnih.gov These highly reactive radicals are ubiquitous in the troposphere and play a major role in the breakdown of organic compounds. nih.gov The rate of this vapor-phase reaction determines the atmospheric lifetime of the compound.

Atmospheric Degradation of Bis(2-ethylhexyl) adipate (DEHA)

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Rate Constant (kOH) | 2.5 x 10⁻¹¹ cm³/molecule-sec | 25 °C | nih.gov |

| Estimated Half-Life | 0.63 Days | 25 °C | nih.gov |

Direct photodegradation, or photolysis, is another potential abiotic transformation pathway for adipate esters in the environment. This process involves the absorption of light, typically in the ultraviolet spectrum, leading to the cleavage of chemical bonds. DEHA may undergo direct photolysis because it contains functional groups capable of absorbing light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface. cpsc.govnih.gov While direct photolysis is considered a possible degradation route, specific mechanisms and degradation products from this process are not extensively detailed in the available literature. cpsc.gov

Environmental Partitioning and Transport Dynamics

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. For DEHA, its low water solubility and high affinity for organic matter are key determinants of its environmental partitioning.

Sorption to Sediment and Soil Matrices

Research indicates that Di(2-ethylhexyl) adipate exhibits strong sorption behavior, binding readily to organic carbon in soil and sediment. This significantly limits its mobility in the environment. The tendency of a chemical to partition between solid and liquid phases is often described by the organic carbon-water partition coefficient (Koc). A high Koc value suggests that the substance will adsorb strongly to soil and sediment, making it less likely to leach into groundwater or remain dissolved in surface water. nih.gov

Due to its low water solubility and high partition coefficient, DEHA released into aquatic environments is expected to partition from the water column to biota and sediment. mdpi.com Similarly, when released to land, DEHA is considered to be relatively immobile in soil. nih.govmdpi.com This strong adsorption to soil particles is a primary reason that leaching of DEHA from contaminated soil into groundwater is generally not considered a significant concern. mdpi.com

Table 1: Soil Organic Carbon-Water Partition Coefficients (Koc) for Di(2-ethylhexyl) adipate

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Soil Partition Coefficient (Koc) | 1.5 x 10⁴ | High sorption potential | mdpi.com |

| Estimated Soil Partition Coefficient (Koc) | 49,000 | Expected to be immobile in soil | researchgate.net |

Volatilization from Aqueous and Soil Environments

Volatilization, the process by which a substance evaporates from surfaces, is not a significant transport pathway for Di(2-ethylhexyl) adipate from water or soil. This is attributed to its very low vapor pressure and its strong tendency to adsorb to soil and sediment particles. mdpi.com The Henry's Law constant, which indicates the propensity of a chemical to partition between air and water, is low for DEHA, confirming that it is not expected to volatilize readily from water. researchgate.net While it may exist in both gas and particle phases in the atmosphere, vaporization from contaminated water or soil is not considered a major source of airborne DEHA. nih.govmdpi.com

Table 2: Physical Properties of Di(2-ethylhexyl) adipate Influencing Volatilization

| Parameter | Value | Source |

|---|---|---|

| Vapor Pressure | 8.5 x 10⁻⁷ mm Hg at 20°C | mdpi.com |

| Henry's Law Constant | 4.34 x 10⁻⁷ atm-m³/mol | researchgate.net |

Bioaccumulation Potential Assessment

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. It is assessed by its bioconcentration and biomagnification potential.

Bioconcentration in Aquatic Organisms

Bioconcentration is the accumulation of a chemical in an organism directly from the surrounding water. The potential for a substance to bioconcentrate is often indicated by its Bioconcentration Factor (BCF), the ratio of the chemical's concentration in an organism to its concentration in the water.

Studies have shown that Di(2-ethylhexyl) adipate has a low potential for bioconcentration in aquatic organisms. researchgate.net In a study involving bluegill sunfish exposed to DEHA for a 28-day period, a whole-fish BCF of 27 was observed. mdpi.com This measured BCF value is considered low. nih.govresearchgate.net

Interestingly, the theoretical BCF estimated from DEHA's high octanol-water partition coefficient (log Kow >6.1) is much higher, exceeding 2,700. mdpi.com The significant discrepancy between the estimated and measured BCF is primarily attributed to the rapid metabolism of DEHA by the fish. mdpi.com This indicates that while DEHA has the potential to partition into fatty tissues, organisms like the bluegill can efficiently break it down, preventing significant accumulation. mdpi.comaherreraulibarri.com This metabolic process is a key factor in limiting its persistence in fish. aherreraulibarri.comnih.gov

Table 3: Bioconcentration Factor (BCF) for Di(2-ethylhexyl) adipate

| Organism | Exposure Duration | BCF Value | Interpretation | Source |

|---|---|---|---|---|

| Bluegill Sunfish | 28 days | 27 L/kg | Low bioconcentration potential | nih.govmdpi.comresearchgate.net |

Biomagnification Potential in Food Chains

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For a chemical to biomagnify, it must be persistent in the environment, bioavailable, and resistant to metabolic degradation by organisms.

Direct, specific studies on the biomagnification of Di(2-ethylhexyl) adipate through aquatic food chains are limited. However, the potential for biomagnification can be inferred from its known environmental behavior. The low measured bioconcentration factor (BCF) and, most importantly, the evidence of rapid metabolism in fish, strongly suggest that DEHA has a low potential for biomagnification. mdpi.comca.gov Chemicals that are readily metabolized by organisms are less likely to be retained and transferred to predators at higher trophic levels. usgs.gov The efficient breakdown of DEHA by fish prevents the substance from accumulating to high levels that would be necessary for it to magnify up the food chain. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| Di(2-ethylhexyl) adipate |

| Adipic acid |

| mono(2-ethylhexyl) adipate |

Human Exposure Assessment and Biomonitoring Strategies for 2 Ethylhexyl Hydrogen Adipate

Identification and Quantification of Exposure Sources

Human exposure to 2-Ethylhexyl hydrogen adipate (B1204190), also known as di(2-ethylhexyl) adipate (DEHA), occurs through various pathways, including diet, drinking water, and indoor environments.

Dietary Intake from Food Contact Materials (e.g., PVC Films)

The primary source of human exposure to DEHA is dietary intake, largely due to its use as a plasticizer in food contact materials like polyvinyl chloride (PVC) films. who.intwho.intwho.int DEHA can migrate from these packaging materials into food, particularly those with high-fat content. who.intnih.govtandfonline.com

Numerous studies have quantified the migration of DEHA into various foodstuffs. A survey in the United Kingdom found DEHA levels ranging from 1.0 to 72.8 mg/kg in uncooked meat and poultry, 27.8 to 135.0 mg/kg in cheese, and 11 to 212 mg/kg in baked goods and sandwiches. nih.govtandfonline.com The extent of migration is influenced by the level of contact between the film and the fatty portions of the food. nih.govtandfonline.com Cooking meat after it has been in contact with plasticized film does not significantly reduce the DEHA levels. nih.govtandfonline.com

In Canada, a study of 26 food composite samples detected DEHA in most meat, poultry, and fish samples. The highest concentrations were found in ground beef (11 µg/g), beef steak (9.9 µg/g), and freshwater fish (7.8 µg/g). nih.gov

The estimated maximum daily dietary intake of DEHA has been reported to be around 16 mg in the United Kingdom in 1987, which was later revised to 8.2 mg per person following a reduction in the use of DEHA in plastic films. who.intca.gov In the United States, the daily intake has been estimated to be as high as 20 mg. who.int A more recent study in Japan estimated the average daily intake to be 86 µ g/day , with a range from non-detectable to 429 µ g/day . ca.gov

Table 1: Concentration of 2-Ethylhexyl hydrogen adipate (DEHA) in Various Food Types

| Food Category | Concentration Range (mg/kg) | Country |

| Uncooked Meat & Poultry | 1.0 - 72.8 | UK |

| Cooked Chicken | 9.4 - 48.6 | UK |

| Cheese | 27.8 - 135.0 | UK |

| Baked Goods & Sandwiches | 11 - 212 | UK |

| Fruits & Vegetables | < 2.0 | UK |

| Ground Beef | 11 (µg/g) | Canada |

| Beef Steak | 9.9 (µg/g) | Canada |

| Freshwater Fish | 7.8 (µg/g) | Canada |

Data sourced from UK and Canadian studies. nih.govtandfonline.comnih.gov

Drinking Water Contamination Pathways

While food is the primary source, drinking water represents another potential pathway for DEHA exposure, although it is generally considered a minor contributor compared to dietary intake. who.intwho.int DEHA can leach from PVC materials used in water distribution systems and plumbing. revize.com

Reports of DEHA in drinking water are infrequent, and when detected, the concentrations are typically low, in the range of a few micrograms per liter. who.intwho.int In the United States, DEHA has been detected in surface water, groundwater, and drinking water at levels up to a few parts per billion. ca.gov For instance, it was found in finished drinking water in New Orleans at an average concentration of 0.10 µg/L. nih.gov A survey of 23 major rivers and lakes in the U.S. found DEHA in 7% of samples at levels ranging from 0.25 to 1.0 µg/L. who.int The World Health Organization has established a guideline value of 80 µg/L for DEHA in drinking water. nih.gov

Contamination of water sources can occur through both point and non-point sources. lakeheadu.canih.gov Point sources include industrial effluents and discharges from wastewater treatment plants. lakeheadu.canih.gov Non-point sources are more diffuse and can include runoff from agricultural and urban areas. lakeheadu.canih.gov Due to its low water solubility, DEHA released into the environment is expected to attach to solids like sediment and soil. who.int

Indoor Environmental Exposure (e.g., Air, Dust)

Indoor environments can also contribute to DEHA exposure through the inhalation of air and ingestion of dust. nih.gov DEHA can be released from various consumer products, including PVC flooring, building materials, and furniture. nih.gov The hydrolysis of plasticizers like di(2‐ethylhexyl) phthalate (B1215562) in materials such as PVC flooring can lead to the emission of 2-ethylhexanol, a precursor to DEHA, into the indoor air. nih.gov

Studies have detected DEHA in indoor air and dust. High concentrations of related plasticizers like DEHP, often exceeding 1 μg/m³, are commonly found in indoor environments, especially in newly furnished apartments. researchgate.net While specific data on DEHA concentrations in indoor air and dust is less abundant, its presence in numerous consumer products suggests that these are relevant exposure pathways.

Occupational Exposure Scenarios

Occupational exposure to DEHA can occur in industries where it is manufactured or used. nih.gov This includes its production and its application as a plasticizer in PVC films, adhesives, and other materials used in food packaging. nih.gov Workers in these settings may be exposed through inhalation of aerosols and dermal contact. revize.comnih.gov For example, meat-wrappers can be exposed when cutting PVC film with a heated cutter. nih.gov

Development and Validation of Biomonitoring Markers

Biomonitoring provides a valuable tool for assessing human exposure to DEHA by measuring the compound or its metabolites in biological samples, typically urine.

Specific vs. Non-Specific Urinary Metabolites as Biomarkers (e.g., 5cx-MEPA, 5OH-MEHA, 5oxo-MEHA, Adipic Acid, 2-Ethylhexanoic Acid)

Following oral ingestion, DEHA is rapidly metabolized and its metabolites are excreted in the urine. nih.gov The identification of suitable biomarkers is crucial for accurate exposure assessment. These can be categorized as specific or non-specific.

Specific Biomarkers:

Specific biomarkers are unique metabolites of DEHA, meaning they are not produced from other common sources. Several side-chain oxidized monoester metabolites have been identified as specific and robust biomarkers for DEHA exposure. nih.gov These include:

5cx-MEPA (5-carboxy-2-ethylpentyl adipate) nih.gov

5OH-MEHA (2-ethyl-5-hydroxyhexyl adipate) nih.gov

5oxo-MEHA (2-ethyl-5-oxohexyl adipate) nih.gov

In a human study where volunteers were orally dosed with DEHA, all three of these metabolites were detected in urine samples. nih.gov 5cx-MEPA was identified as the major specific metabolite, accounting for approximately 0.2% of the oral dose in urine. nih.gov The detection of these specific metabolites provides direct evidence of DEHA exposure.

Non-Specific Biomarkers:

Non-specific biomarkers are metabolites that can be formed from DEHA as well as other sources, which can complicate the interpretation of biomonitoring data.

Adipic Acid: DEHA is metabolized to adipic acid, which is a major urinary metabolite. nih.govnih.govnih.gov However, adipic acid is not a specific biomarker because it is also a final hydrolysis product of other adipates and is used as a food additive. nih.gov The lack of correlation between urinary concentrations of adipic acid and specific DEHA metabolites suggests other sources of adipic acid exposure. nih.gov

2-Ethylhexanoic Acid (EHA): This has been identified as a useful marker metabolite for assessing DEHA intake. nih.gov A study in the United Kingdom used urinary EHA concentrations to estimate daily DEHA intake. nih.gov However, EHA is also a metabolite of other compounds, such as the plasticizer di(2-ethylhexyl) phthalate (DEHP), making it non-specific to DEHA exposure. nih.govnih.gov

The metabolic pathway involves the initial hydrolysis of DEHA to mono(2-ethylhexyl)adipate (MEHA), adipic acid, and 2-ethylhexanol. who.int MEHA can then undergo further oxidation to form the specific metabolites 5OH-MEHA and 5oxo-MEHA. researchgate.net

Table 2: Urinary Metabolites of this compound (DEHA) for Biomonitoring

| Metabolite | Abbreviation | Type | Notes |

| 5-carboxy-2-ethylpentyl adipate | 5cx-MEPA | Specific | Major specific metabolite. nih.gov |

| 2-ethyl-5-hydroxyhexyl adipate | 5OH-MEHA | Specific | Side-chain oxidized monoester. nih.gov |

| 2-ethyl-5-oxohexyl adipate | 5oxo-MEHA | Specific | Side-chain oxidized monoester. nih.gov |